Dimethyl (2-oxopropyl)phosphonate Dimethyl (2-oxopropyl)phosphonate
Brand Name: Vulcanchem
CAS No.: 4202-14-6
VCID: VC21070100
InChI: InChI=1S/C5H11O4P/c1-5(6)4-10(7,8-2)9-3/h4H2,1-3H3
SMILES: CC(=O)CP(=O)(OC)OC
Molecular Formula: C5H11O4P
Molecular Weight: 166.11 g/mol

Dimethyl (2-oxopropyl)phosphonate

CAS No.: 4202-14-6

Cat. No.: VC21070100

Molecular Formula: C5H11O4P

Molecular Weight: 166.11 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl (2-oxopropyl)phosphonate - 4202-14-6

Specification

CAS No. 4202-14-6
Molecular Formula C5H11O4P
Molecular Weight 166.11 g/mol
IUPAC Name 1-dimethoxyphosphorylpropan-2-one
Standard InChI InChI=1S/C5H11O4P/c1-5(6)4-10(7,8-2)9-3/h4H2,1-3H3
Standard InChI Key UOWIYNWMROWVDG-UHFFFAOYSA-N
SMILES CC(=O)CP(=O)(OC)OC
Canonical SMILES CC(=O)CP(=O)(OC)OC

Introduction

Physical and Chemical Properties

Dimethyl (2-oxopropyl)phosphonate possesses distinct physical and chemical characteristics that make it suitable for various applications in chemical synthesis. The compound exists as a clear light yellow liquid under standard conditions and demonstrates specific reactivity patterns due to the presence of both phosphonate and ketone functional groups.

Basic Identifiers and Structural Information

The compound can be identified through various systematic nomenclature systems and structural representations as detailed in Table 1.

Table 1: Identifiers and Structural Information

PropertyValue
IUPAC Name1-dimethoxyphosphorylpropan-2-one
Molecular FormulaC5H11O4P
CAS Registry Number4202-14-6
Molecular Weight166.11 g/mol
InChIInChI=1S/C5H11O4P/c1-5(6)4-10(7,8-2)9-3/h4H2,1-3H3
InChI KeyUOWIYNWMROWVDG-UHFFFAOYSA-N
Canonical SMILESCC(=O)CP(=O)(OC)OC

Physical Properties

The physical properties of dimethyl (2-oxopropyl)phosphonate determine its handling requirements and potential applications in various chemical processes, as shown in Table 2.

Table 2: Physical Properties

PropertyValue
Physical StateClear light yellow liquid
Density1.01 g/mL
Boiling Point126°C at 9 mmHg
Flash Point113°C
Vapor Pressure0.07 mmHg
Solubility in WaterHighly soluble (143 mg/mL)

Synthesis Methods

Several efficient methods have been developed for the synthesis of dimethyl (2-oxopropyl)phosphonate, with varying degrees of complexity and yield. The selection of a particular synthetic route often depends on available starting materials, required scale, and laboratory conditions.

Traditional Synthetic Routes

Dimethyl (2-oxopropyl)phosphonate can be synthesized through several conventional approaches:

  • Acylation of Methylphosphonates: This method involves the metalation of dialkyl methylphosphonates followed by reaction with acetyl chloride or similar acylating agents.

  • Michaelis–Arbuzov Reaction: This widely used approach employs haloacetones (such as iodoacetone) with trialkyl phosphites to form the desired phosphonate through a nucleophilic substitution mechanism.

  • Industrial Production Methods: For large-scale production, the Michaelis–Arbuzov reaction is typically preferred due to its efficiency and scalability, with optimized conditions to ensure high yields and purity.

One-Pot Synthesis Applications

Research has demonstrated that dimethyl (2-oxopropyl)phosphonate serves as a crucial intermediate in one-pot synthesis protocols, particularly in the preparation of dimethyl (diazomethyl)phosphonate. This reagent is valuable for the homologation of aldehydes to alkynes through a streamlined process involving azide transfer, diazotransfer, and methanolysis, followed by a simple extraction .

This one-pot approach represents a significant improvement over previously described syntheses, which were considerably more elaborate and less efficient. The homologation process using the resulting dimethyl (diazomethyl)phosphonate has been shown to proceed effectively in nonprotic solvents with mild bases, underscoring the importance of facile access to the reagent .

Chemical Reactivity

Dimethyl (2-oxopropyl)phosphonate exhibits diverse reactivity patterns due to the presence of both phosphonate and ketone functional groups, making it a versatile building block in organic synthesis.

Reaction Types

The compound participates in several key reaction types:

  • Oxidation Reactions: The compound can undergo oxidation to form phosphonic acid derivatives when treated with appropriate oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction Reactions: Various reducing agents, including lithium aluminum hydride, can convert dimethyl (2-oxopropyl)phosphonate into phosphine derivatives through selective reduction pathways.

  • Nucleophilic Substitution: The carbonyl carbon is susceptible to nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines and alcohols.

  • Cyclization Reactions: The compound serves as a precursor for synthesizing phosphorylated heterocycles through cyclization reactions, often catalyzed by acids or bases.

Transformation to Diazo Compounds

One of the most significant applications of dimethyl (2-oxopropyl)phosphonate is its transformation into dimethyl (diazomethyl)phosphonate through diazotransfer reactions. This conversion is critical for subsequent aldehyde homologation reactions that produce alkynes .

The process involves:

  • Generation of an azide transfer agent

  • Diazotransfer to dimethyl (2-oxopropyl)phosphonate

  • Methanolysis

  • Simple extraction to isolate the product

Applications in Organic Synthesis

Dimethyl (2-oxopropyl)phosphonate serves as a key reagent in numerous synthetic pathways, particularly in the construction of complex molecular frameworks.

Heterocyclic Synthesis

The compound plays an important role in heterocyclic synthesis, particularly in the Biginelli reaction for producing dihydropyrimidinone-phosphonates. These structures have garnered significant interest in medicinal chemistry due to their diverse biological activities.

Homologation Reactions

Perhaps the most notable application of dimethyl (2-oxopropyl)phosphonate is in homologation reactions, specifically the conversion of aldehydes to alkynes. The process can be executed as a one-pot procedure by adding the aldehyde directly to the reaction mixture prior to isolating the intermediate reagent, dimethyl (diazomethyl)phosphonate .

This approach offers several advantages:

Coupling with Oxidation Processes

Research has demonstrated that the homologation process can be effectively coupled with oxidation reactions. For instance, alcohols can be oxidized to aldehydes using a TEMPO-mediated process with chloramine-T as an electron acceptor, followed by immediate homologation to alkynes using dimethyl (diazomethyl)phosphonate derived from dimethyl (2-oxopropyl)phosphonate .

Research Findings in Pharmaceutical Applications

Dimethyl (2-oxopropyl)phosphonate has attracted considerable interest in pharmaceutical research due to its utility in synthesizing compounds with potential therapeutic applications.

Antiviral and Anticancer Agent Development

Derivatives of dimethyl (2-oxopropyl)phosphonate have been investigated for their potential as enzyme inhibitors in the development of antiviral and anticancer agents. Research indicates applications in treating viral infections, including HSV-1 and HSV-2, through compounds that reduce the biological activity of these viruses.

Synthesis of Biologically Active Molecules

The compound serves as a key intermediate in the synthesis of complex biologically active molecules. Its reactivity profile enables the construction of diverse molecular scaffolds that are crucial for pharmaceutical innovation and drug discovery efforts.

Material Science Applications

Beyond its applications in pharmaceutical research, dimethyl (2-oxopropyl)phosphonate has found utility in material science, contributing to the development of advanced materials with enhanced properties.

Flame Retardants and Plasticizers

The compound is employed in the production of flame retardants and plasticizers, enhancing the safety and performance characteristics of various materials. The phosphorus-containing structure contributes to flame-retardant properties, making derivatives valuable additives in polymeric materials.

Coatings and Polymer Development

Dimethyl (2-oxopropyl)phosphonate and its derivatives are used to modify the chemical properties of materials, improving performance in specialized coatings. These modifications can enhance durability, adhesion, and resistance to environmental factors.

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